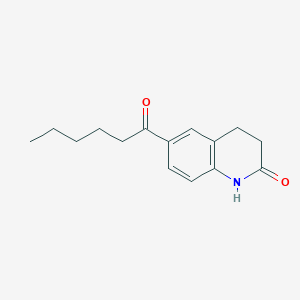![molecular formula C24H18N4 B14490993 2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline CAS No. 63943-66-8](/img/structure/B14490993.png)
2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline typically involves the condensation of substituted aromatic 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with benzil under acidic conditions to form the quinoxaline core . The reaction is usually carried out in the presence of a catalyst, such as nanostructured pyrophosphate Na2PdP2O7, which enhances the efficiency of the reaction .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly used to achieve high yields and purity .
化学反応の分析
Types of Reactions
2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .
科学的研究の応用
2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block
特性
CAS番号 |
63943-66-8 |
|---|---|
分子式 |
C24H18N4 |
分子量 |
362.4 g/mol |
IUPAC名 |
2,5-diphenyl-1,6-dihydrodiazocino[5,6-b]quinoxaline |
InChI |
InChI=1S/C24H18N4/c1-3-9-17(10-4-1)21-15-23-24(26-20-14-8-7-13-19(20)25-23)16-22(28-27-21)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChIキー |
POWCWMKAEPKJSW-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC3=CC=CC=C3N=C2CC(=NN=C1C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


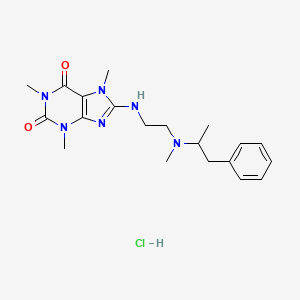
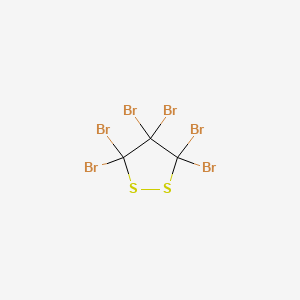

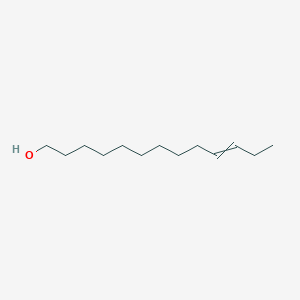

![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
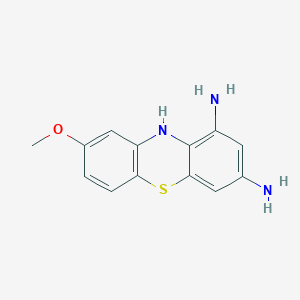
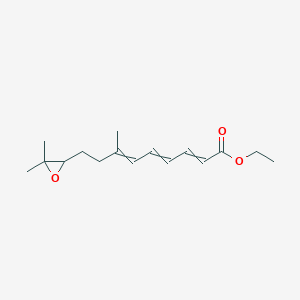
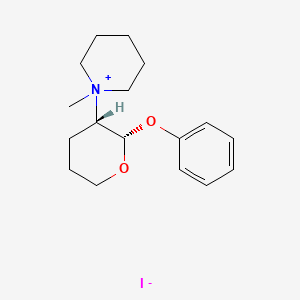
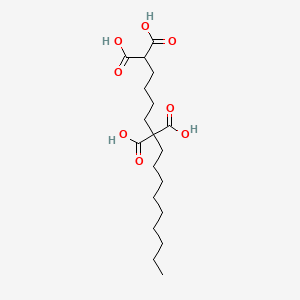
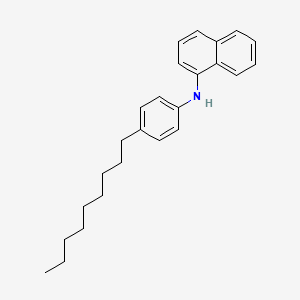
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
